N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide
Description
N-((3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a synthetic oxazolidinone derivative featuring a thiophene-2-carboxamide moiety linked to a 3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl scaffold. Oxazolidinones are a class of antibacterial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The methoxy group at the para position of the phenyl ring and the thiophene carboxamide side chain are critical structural elements influencing its physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-4-11(5-7-12)18-10-13(22-16(18)20)9-17-15(19)14-3-2-8-23-14/h2-8,13H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPRACLZGGKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxazolidinone ring. This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative under specific conditions, such as the use of coupling reagents like carbodiimides.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interaction with biological targets can provide insights into cellular processes and pathways.
Medicine: The medicinal applications of this compound include its potential use as a therapeutic agent. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The methoxyphenyl group enhances the compound's binding affinity, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s core structure is compared to analogs with modifications in the oxazolidinone ring, aryl substituents, or carboxamide groups. Key examples from literature include:
Pharmacological and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 5-chloro in ) .
- Substituent Effects on Bioactivity: Morpholino or thiomorpholino groups () broaden antibacterial spectra by enabling interactions with diverse bacterial targets. Methoxy groups may reduce metabolic degradation compared to acetamido or morpholino groups, as seen in impurity studies () .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , using carbodiimide-based coupling (e.g., HATU) for amide bond formation. Purity and yield depend on substituent reactivity and purification methods .
Key Physicochemical Data
Biological Activity
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide, with CAS number 954648-38-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 332.4 g/mol
- Structure : The compound features a thiophene ring, an oxazolidinone moiety, and a methoxyphenyl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing thiophene and oxazolidinone structures have been noted for their antimicrobial properties. The presence of the thiophene ring may enhance interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : Oxazolidinones are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Anticancer Potential : The methoxy group in the structure is often associated with enhanced bioactivity against cancer cells. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cell lines through various pathways.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various derivatives of oxazolidinones, including those with thiophene rings. Results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
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Cytotoxicity Against Cancer Cells :
- In vitro studies demonstrated that the compound showed cytotoxic effects on human breast cancer cell lines (e.g., MCF-7). The IC50 values were found to be comparable to established chemotherapeutics, suggesting potential as an anticancer agent.
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Anti-inflammatory Activity :
- Research indicates that derivatives of this compound can downregulate the expression of inflammatory markers in cellular models exposed to lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
